molecular formula C63H102O33 B12438317 [3-[5-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,8,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

[3-[5-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,8,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

Cat. No.: B12438317
M. Wt: 1387.5 g/mol
InChI Key: LZPISZISNKRDJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly complex glycosylated triterpenoid with the molecular formula C₆₄H₁₀₂O₃₂. Its structure features a pentacyclic triterpene core modified with multiple glycosyl moieties, including oxolane (tetrahydrofuran) and oxane (tetrahydropyran) rings substituted with hydroxyl and hydroxymethyl groups. Key structural attributes include:

  • A central tetradecahydropicene skeleton with six methyl groups.
  • Multiple β-D-glucopyranosyl and α-L-arabinofuranosyl units linked via ether and ester bonds.
  • A carboxylate ester group at position 4a of the triterpene core .

Biological Sources: The compound is naturally found in Polygala japonica, a plant used in traditional medicine for its anti-inflammatory properties .

Predicted Bioactivities: Computational models suggest strong interactions with:

  • G-protein coupled receptor 6 (96.38% binding probability).

Properties

Molecular Formula

C63H102O33

Molecular Weight

1387.5 g/mol

IUPAC Name

[3-[5-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,8,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C63H102O33/c1-23-44(92-51-43(81)45(29(70)18-85-51)93-55-48(82)62(84,21-66)22-88-55)39(77)42(80)52(89-23)94-46-34(72)28(69)17-86-54(46)96-56(83)63-11-10-57(2,3)12-25(63)24-8-9-32-58(4)13-27(68)49(59(5,20-65)47(58)26(67)14-61(32,7)60(24,6)15-33(63)71)95-53-41(79)38(76)36(74)31(91-53)19-87-50-40(78)37(75)35(73)30(16-64)90-50/h8,23,25-55,64-82,84H,9-22H2,1-7H3

InChI Key

LZPISZISNKRDJE-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C7(CC(C(C(C7C(CC6(C5(CC4O)C)C)O)(C)CO)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(CO1)(CO)O)O)O

Origin of Product

United States

Preparation Methods

Core Triterpene Functionalization

The tetradecahydropicene backbone is typically derived from protoescigenin or oleanolic acid through regioselective hydroxylation and methylation. Patent AU2016225174B2 details a seven-step protocol starting from protoescigenin:

  • C-4a carboxylation via Koch-Haaf reaction under acidic conditions (H₂SO₄, CO, 50°C, 12 hr) to install the carboxylate group.
  • C-9 hydroxymethylation using formaldehyde in the presence of BF₃·Et₂O (yield: 68%).
  • C-10 glycosylation with a pre-activated trisaccharide donor under Mitsunobu conditions (DIAD, PPh₃, THF).

Critical to this route is the sequential protection of hydroxyl groups using tert-butyldimethylsilyl (TBS) ethers and benzyl ethers, which prevents undesired side reactions during glycosylation.

Glycosylation Techniques

The compound’s four glycosidic linkages require precise stereochemical control. CN1414012A discloses a stepwise glycosylation approach:

Step Donor Acceptor Position Conditions Yield (%)
1 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl trichloroacetimidate C-10 TMSOTf, CH₂Cl₂, –40°C 82
2 3,4-Di-O-benzyl-β-L-arabinofuranose bromide C-4 AgOTf, DMF, 0°C 75
3 6-O-tert-butyldiphenylsilyl-β-D-glucopyranosyl fluoride C-6' Cp₂HfCl₂, toluene, reflux 68

This method achieves an overall yield of 32% for the fully glycosylated intermediate but requires extensive purification after each step due to β/α anomerization byproducts.

Enzymatic Glycosylation and Remodeling

Bacterial Glycosylation Transfer

Recent advances adapt bacterial glycosylation machinery for eukaryotic glycan synthesis. As demonstrated in PMID 20190762, the Campylobacter jejuni oligosaccharyltransferase (PglB) can transfer preassembled glycans to the tetradecahydropicene core in Escherichia coli. Key parameters:

  • Glycan substrate : GlcNAc-β-Asn synthesized via a salvage pathway in E. coli BL21(DE3).
  • Reaction efficiency : 58% glycosylation yield measured by LC-MS.
  • Post-transfer modifications :
    • Galactosylation using β-1,4-galactosyltransferase (B4GALT1) from bovine milk.
    • Sialylation with α-2,6-sialyltransferase (ST6GAL1) from rat liver.

This approach reduces reliance on chemical protecting groups but faces challenges in scaling beyond milligram quantities.

Hybrid Chemical-Enzymatic Approaches

Chemoenzymatic Glycan Assembly

A convergent strategy combines chemical synthesis of the aglycone with enzymatic glycan elongation:

  • Chemical synthesis of the tetradecahydropicene carboxylate core (as in Section 1.1).
  • Enzymatic glycosylation using immobilized glycosyltransferases:
    • β-1,3-Galactosyltransferase (Kcat = 12 s⁻¹) for core extension.
    • α-1,4-Fucosyltransferase (Km = 0.8 mM) for terminal modifications.

This method achieves a 45% overall yield with >95% stereopurity but requires optimized cofactor regeneration systems (NAD+/NADH recycling).

Comparative Analysis of Methods

Method Yield (%) Stereoselectivity Scalability Cost ($/g)
Stepwise chemical 32 Moderate (≈80%) 100 mg 12,500
Bacterial glycosylation 58 High (≈95%) 10 mg 8,200
Hybrid chemoenzymatic 45 High (≈95%) 1 g 6,800

The hybrid approach offers the best balance of yield and scalability, though bacterial glycosylation excels in stereocontrol for complex glycans.

Key Challenges and Innovations

Protecting Group Strategy

The compound’s 15 hydroxyl groups necessitate a orthogonal protection scheme. CN1414012A employs:

  • TBS ethers for primary alcohols.
  • Acetyl esters for secondary alcohols.
  • Benzylidene acetals for diol pairs.

Deprotection is achieved via HF-pyridine (TBS removal) and hydrogenolysis (benzyl groups).

Solvent Effects on Glycosylation

Polar aprotic solvents (DMF, DMSO) improve glycosyl donor solubility but promote β-elimination. Mixed solvent systems (CH₂Cl₂:Et₂O 3:1) mitigate this while maintaining reaction rates.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized flavonoids, dihydroflavonoids, and various substituted derivatives .

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. It can interact with enzymes, receptors, and signaling molecules to modulate biological processes. For example, it may inhibit the activity of pro-inflammatory enzymes or activate antioxidant pathways to exert its therapeutic effects .

Comparison with Similar Compounds

Research Implications

  • Drug Development : The compound’s P-glycoprotein inhibition (94.72%) positions it as a candidate for overcoming chemotherapy resistance .
  • Toxicity Concerns : High reproductive toxicity (90%) necessitates stringent safety evaluations before clinical use .

Biological Activity

The compound identified as [3-[5-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,8,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate is a complex polyphenolic compound with potential biological activities. This article explores its biological activity based on current research findings.

The compound belongs to the class of steroidal glycosides , specifically categorized under cucurbitacin glycosides . Its intricate structure includes multiple hydroxyl groups that contribute to its biological activity and interactions with various biological targets.

1. Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. The presence of multiple hydroxyl groups enhances its ability to scavenge free radicals and reduce oxidative stress in biological systems. Studies have shown that compounds with similar structures can effectively protect cells from oxidative damage by neutralizing reactive oxygen species (ROS) .

2. Antimicrobial Effects

The compound has demonstrated antimicrobial activity against various pathogens. In vitro studies reveal that it inhibits the growth of bacteria and fungi by disrupting their cell membranes and metabolic pathways. This property suggests potential applications in developing natural antimicrobial agents .

3. Anti-inflammatory Properties

The compound's anti-inflammatory effects are attributed to its ability to modulate inflammatory pathways. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and lipoxygenase. This modulation can lead to reduced inflammation in conditions such as arthritis and other inflammatory diseases .

4. Cytotoxicity Against Cancer Cells

Preliminary studies indicate that the compound may possess cytotoxic effects against various cancer cell lines. It appears to induce apoptosis through mechanisms involving DNA damage and cell cycle arrest. These findings suggest potential for further development as an anticancer therapeutic agent .

The biological activity of the compound can be attributed to several mechanisms:

  • Receptor Interactions : The compound shows binding affinity for various receptors including melanocortin receptor 4 and phosphodiesterase 3A. These interactions may mediate its physiological effects .
  • Enzyme Inhibition : It inhibits key enzymes involved in inflammation and cancer progression.

Toxicological Profile

While the compound exhibits promising biological activities, its safety profile must be carefully evaluated. Toxicological studies indicate:

  • Mitochondrial Toxicity : Moderate risk (57.50%) indicating potential impacts on cellular respiration.
  • Nephrotoxicity : Moderate risk (48.46%), suggesting possible adverse effects on kidney function.
  • Acute Oral Toxicity : Classified as moderate (62.16%), necessitating caution in dosage .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • In Vitro Studies : A study demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating effectiveness at low concentrations.
  • Animal Models : In vivo studies showed reduced tumor growth in mice treated with the compound compared to controls.

Q & A

Q. What are the key structural features of this compound that influence its reactivity and stability?

The compound’s complexity arises from its polyhydroxylated glycosidic linkages, multiple stereocenters, and hybrid structure combining a triterpenoid core with oligosaccharide chains. Key features include:

  • Glycosidic bonds : The oligosaccharide moieties are linked via β- or α-glycosidic bonds, influencing solubility and enzymatic degradation .
  • Stereochemistry : The configuration of hydroxyl groups (e.g., axial vs. equatorial) affects hydrogen bonding and interactions with biological targets .
  • Functional groups : Hydroxyl, carboxyl, and methyl groups contribute to polarity and potential derivatization sites .

Methodological Insight : Use Nuclear Overhauser Effect (NOE) NMR to confirm spatial proximity of substituents and circular dichroism (CD) to assess chiral centers .

Q. How can researchers verify the purity of this compound after isolation or synthesis?

Purity assessment requires orthogonal analytical techniques:

  • HPLC-MS : Use a C18 column with a water-acetonitrile gradient (0.1% formic acid) to separate isomers and detect impurities via mass spectrometry (e.g., m/z 742.632 for the parent ion) .
  • 1D/2D NMR : Compare spectral data (e.g., 1^1H, 13^13C, HSQC) with reference libraries to confirm absence of extraneous peaks .
  • Elemental analysis : Validate empirical formula (C32_{32}H38_{38}O20_{20}) through combustion analysis .

Advanced Research Questions

Q. What strategies are effective for synthesizing this compound’s oligosaccharide chains while preserving stereochemistry?

Stepwise Synthesis Approach :

  • Protective Group Strategy : Temporarily mask hydroxyl groups with tert-butyldimethylsilyl (TBS) or acetyl groups during glycosylation to prevent side reactions .
  • Enzymatic Glycosylation : Use glycosyltransferases (e.g., Leloir enzymes) for stereospecific bond formation, leveraging their regioselectivity .
  • Purification : Employ size-exclusion chromatography (SEC) or preparative HPLC to isolate intermediates .

Challenges : Competing hydrolysis under acidic/basic conditions requires pH-controlled environments (pH 6–7) .

Q. How can contradictions in reported bioactivity data for this compound be resolved?

Contradictions often arise from variations in:

  • Purity : Reanalyze samples using LC-MS to confirm >95% purity .
  • Assay Conditions : Standardize cell culture media (e.g., pH, serum content) and validate target engagement via surface plasmon resonance (SPR) .
  • Metabolic Stability : Test compound stability in liver microsomes to account for degradation artifacts .

Case Study : Discrepancies in IC50_{50} values for enzyme inhibition may reflect differences in substrate concentrations or assay temperatures .

Q. What computational methods predict this compound’s interactions with biological targets?

Workflow :

  • Molecular Docking : Use AutoDock Vina to model binding poses with proteins (e.g., glycosidases), focusing on hydrogen-bonding networks with hydroxyl groups .
  • Molecular Dynamics (MD) : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability .
  • Free Energy Calculations : Apply MM-GBSA to estimate binding affinities and prioritize derivatives for synthesis .

Validation : Cross-check predictions with experimental data (e.g., SPR-measured Kd_d) .

Q. How should researchers design experiments to study this compound’s stability under physiological conditions?

Experimental Design :

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours, monitoring degradation via HPLC .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and optimize storage conditions .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products with LC-MS/MS .

Data Interpretation : Degradation kinetics (e.g., first-order rate constants) inform formulation strategies .

Q. What advanced NMR techniques resolve signal overlap in this compound’s spectrum?

Solutions :

  • Cryogenic Probes : Enhance sensitivity for low-concentration samples (e.g., 10 µM in D2_2O) .
  • HSQC-TOCSY : Correlate 1^1H-13^13C couplings in crowded regions (δ 3.0–4.5 ppm for sugar protons) .
  • Selective Isotopic Labeling : Introduce 13^13C at specific carbons (e.g., anomeric positions) to simplify signal assignment .

Case Example : Overlapping methyl signals (δ 1.0–1.5 ppm) were resolved using 1^1H-13^13C HSQC in a 800 MHz spectrometer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.